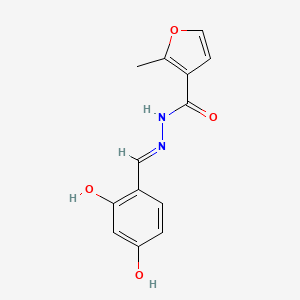![molecular formula C21H29N3O2 B6006543 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, commonly known as DIPP, is a synthetic compound that belongs to the class of isoxazoles. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). DIPP has gained attention in recent years due to its potential therapeutic applications in various neurological disorders, such as addiction, anxiety, depression, and schizophrenia.
作用机制
DIPP acts as a competitive antagonist of 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been implicated in the pathophysiology of various neurological disorders. DIPP binds to the allosteric site of 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide and prevents its activation by glutamate, thereby reducing the downstream signaling cascade.
Biochemical and physiological effects:
DIPP has been shown to modulate various neurotransmitter systems, including dopamine, glutamate, and GABA. It has been found to increase dopamine release in the nucleus accumbens, which is a key region involved in reward processing and addiction. DIPP has also been shown to increase GABAergic transmission in the prefrontal cortex, which is a brain region involved in cognitive control and emotion regulation.
实验室实验的优点和局限性
DIPP has several advantages as a research tool, including its high potency and selectivity for 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. It has also been shown to be effective in various animal models of neurological disorders, which makes it a promising candidate for further preclinical and clinical studies. However, DIPP has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on DIPP. One area of interest is the development of more potent and selective 3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide antagonists based on the structure of DIPP. Another area of interest is the investigation of the long-term effects of DIPP on neurotransmitter systems and behavior. Additionally, more studies are needed to determine the safety and efficacy of DIPP in human subjects, which could pave the way for its clinical development as a therapeutic agent for various neurological disorders.
合成方法
DIPP can be synthesized using several methods, including the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with N-(3-bromopropyl)-1-(2-phenylethyl)piperidine-3-carboxamide in the presence of a base. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 2-(trimethylsilyl)ethynyl magnesium bromide, followed by deprotection to yield DIPP.
科学研究应用
DIPP has been extensively studied in preclinical models of various neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. DIPP has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, DIPP has been shown to improve cognitive function and reduce psychotic-like behaviors in animal models of schizophrenia.
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16-20(17(2)26-23-16)10-11-21(25)22-19-9-6-13-24(15-19)14-12-18-7-4-3-5-8-18/h3-5,7-8,19H,6,9-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXGQUROENWZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6006480.png)

![2-(2-bromophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6006490.png)
![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6006494.png)
![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![2-[4-(4-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6006523.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6006533.png)
![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)